4-[(3,5-Dimethylphenoxy)methyl]piperidine
Description
Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Related Fields
Piperidine derivatives are integral to a vast number of pharmaceuticals, demonstrating a broad spectrum of biological activities. Their structural versatility allows for precise modifications that can optimize pharmacological properties, such as binding affinity, selectivity, and pharmacokinetic profiles. This has led to their successful application in various therapeutic areas, including but not limited to, central nervous system disorders, oncology, and infectious diseases. The ability of the piperidine nucleus to influence a molecule's lipophilicity and basicity makes it a valuable tool for medicinal chemists aiming to enhance drug-like properties.
Overview of Structurally Related Compounds Featuring Aryloxy-Substituted Piperidine Moieties
The incorporation of an aryloxy-substituted moiety into the piperidine framework has been a particularly fruitful strategy in the quest for new drugs, especially those targeting monoamine transporters. A notable example is the class of (aryloxy)methylpiperidine derivatives, which have been extensively investigated for their potential as antidepressant agents. These compounds often act as selective serotonin (B10506) reuptake inhibitors (SSRIs), a major class of antidepressants.
Research into a series of 4-[(aryl)(aryloxy)methyl]piperidine derivatives has demonstrated their high affinity for the serotonin transporter (SERT). nih.gov These studies have been crucial in understanding the structure-activity relationships (SAR) that govern the interaction of these compounds with their biological targets. For instance, variations in the substituents on both the aryl and aryloxy rings have been shown to significantly impact binding affinity and selectivity for SERT over other monoamine transporters like the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).
Research Rationale for Investigating 4-[(3,5-Dimethylphenoxy)methyl]piperidine and Analogs
The investigation into this compound, or femoxetine (B1230326), was driven by the need for more effective and better-tolerated antidepressant medications. wikipedia.org Developed in the 1970s, femoxetine was identified as a potent and selective serotonin reuptake inhibitor. wikipedia.org The rationale behind its development and the subsequent investigation of its analogs was to explore the therapeutic potential of modulating the serotonergic system to treat mood disorders.
The core hypothesis was that by selectively blocking the reuptake of serotonin, the concentration of this neurotransmitter in the synaptic cleft would increase, leading to an amelioration of depressive symptoms. The exploration of analogs of femoxetine aimed to further refine the pharmacological profile, seeking to enhance potency, selectivity, and pharmacokinetic properties. A study on 25 structural variants of paroxetine (B1678475) and femoxetine was conducted to investigate the structure-activity relationships related to their effects on the 5-HT system. nih.gov This research was fundamental in elucidating the key structural features required for high-affinity binding to the serotonin transporter.
Detailed Research Findings
The following table summarizes key in vitro data for this compound (Femoxetine) and a structurally related analog. This data highlights the compound's potency as a serotonin reuptake inhibitor.
| Compound | Target | Assay | Ki (nM) | Reference |
| This compound (Femoxetine) | Serotonin Transporter (SERT) | [3H]5-HT uptake inhibition in rat brain synaptosomes | - | nih.gov |
| (-)-15j | Serotonin Transporter (SERT) | Radioligand Binding Assay | 1.9 | nih.gov |
| (-)-15j | Norepinephrine Transporter (NET) | Radioligand Binding Assay | 13.5 | nih.gov |
Note: Specific Ki values for femoxetine in the referenced study were not explicitly provided in the abstract, but its potent inhibition was established.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(3,5-dimethylphenoxy)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-7-12(2)9-14(8-11)16-10-13-3-5-15-6-4-13/h7-9,13,15H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBOFICGUYWZPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CCNCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of Phenoxymethylpiperidine Derivatives
Influence of the Piperidine (B6355638) Ring Substitutions on Biological Activity
The piperidine ring is a fundamental component of numerous pharmaceuticals, and its substitution pattern plays a critical role in determining the biological activity of phenoxymethylpiperidine derivatives. researchgate.net Modifications at the nitrogen atom and the carbon atoms of the piperidine ring can significantly impact receptor binding and efficacy.
The substituent attached to the piperidine nitrogen is a key determinant of the pharmacological profile of 4-(phenoxymethyl)piperidine (B1622545) derivatives. A variety of N-substituents, including fluoroalkyl, hydroxyalkyl, and substituted benzyl (B1604629) groups, have been explored to modulate the affinity and selectivity of these compounds for their biological targets.
In a study of halogenated 4-(phenoxymethyl)piperidines as sigma-1 receptor ligands, the nature of the N-substituent was found to significantly influence binding affinity. For instance, compounds with N-substituents like fluoroalkyl, hydroxyalkyl, and iodopropenyl groups displayed a range of dissociation constants (Ki) for sigma-1 and sigma-2 receptors. nih.gov The introduction of substituted benzyl groups at the piperidine nitrogen also led to variations in receptor affinity. nih.gov
The following table presents data on the impact of various N-substituents on the sigma-1 receptor binding affinity of 4-(phenoxymethyl)piperidine analogs.
| Compound | N-Substituent | Phenoxy Moiety | σ1 Ki (nM) |
| Analog 1 | -CH2CH2F | 4-Iodophenoxy | 12.3 |
| Analog 2 | -CH2CH2CH2F | 4-Iodophenoxy | 4.8 |
| Analog 3 | -(CH2)2OH | 4-Iodophenoxy | 24.3 |
| Analog 4 | -(CH2)3OH | 4-Iodophenoxy | 10.3 |
| Analog 5 | trans-CH2CH=CHI | 4-Cyanophenoxy | 0.38 |
This table is generated based on data from a study on halogenated 4-(phenoxymethyl)piperidines. nih.gov
The position of the phenoxymethyl (B101242) group on the piperidine ring is another critical factor influencing biological activity. Studies on related piperidine derivatives highlight the importance of the substitution pattern on the heterocyclic ring. For example, research on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives as serotonin (B10506) transporter (SERT) ligands demonstrated that substitution at the C-3 position can lead to high-affinity binding. researchgate.net The affinity of these C-3 substituted piperidines for SERT was found to be in the nanomolar range, comparable to that of the well-known antidepressant fluoxetine. researchgate.net
In contrast, the 4-(phenoxymethyl)piperidine scaffold is a common motif in ligands for various other receptors, such as the histamine (B1213489) H3 receptor. nih.gov The choice between a C-4 and a C-3 linkage of the phenoxymethyl group can significantly alter the orientation of the molecule within the receptor binding pocket, thereby affecting its affinity and selectivity. While direct comparative studies between C-4 and C-3 substituted phenoxymethylpiperidines targeting the same receptor are not extensively available in the provided search results, the existing literature on related compounds underscores the importance of this positional isomerism in drug design.
Conformational Analysis and SAR
The three-dimensional conformation of phenoxymethylpiperidine derivatives is a key factor in their interaction with biological targets. Conformational analysis helps in understanding the spatial arrangement of the different pharmacophoric elements and their role in receptor binding.
Studies on related N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have highlighted the importance of the conformation of the N-substituent for mu-opioid receptor affinity and efficacy. nih.gov By creating conformationally restricted analogs, researchers were able to probe the bioactive conformation of these ligands. This approach revealed that constraining the rotational freedom of the N-phenethyl group could switch a compound from being a mu-opioid antagonist to a potent agonist. nih.gov
For 4-[(3,5-Dimethylphenoxy)methyl]piperidine, the orientation of the 3,5-dimethylphenoxy group relative to the piperidine ring is crucial. The piperidine ring itself typically adopts a chair conformation. The substituent at the C-4 position can exist in either an axial or equatorial orientation, and the preferred conformation will depend on the steric and electronic interactions within the molecule and with the receptor. Computational modeling and spectroscopic techniques are often employed to determine the preferred low-energy conformations of such molecules, which can then be correlated with their biological activity to build a more comprehensive SAR model.
Preferred Conformations of the Piperidine Ring and Flexible Linkers
The piperidine ring, a common scaffold in many pharmaceuticals, typically adopts a low-energy chair conformation. This conformational preference is a crucial determinant of the spatial orientation of its substituents and, consequently, its binding affinity to target proteins. For 4-substituted piperidines, the substituent at the 4-position can exist in either an axial or equatorial orientation. The energetic balance between these two conformations is influenced by the size and nature of the substituent.
In the case of this compound, the phenoxymethyl group at the C-4 position is of considerable size. Generally, bulky substituents on a cyclohexane (B81311) or piperidine ring preferentially occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. Therefore, it is highly probable that the 4-[(3,5-dimethylphenoxy)methyl] substituent predominantly adopts an equatorial orientation in the preferred chair conformation of the piperidine ring. This arrangement would position the phenoxymethyl moiety away from the axial hydrogens at the C-2 and C-6 positions, leading to a more stable molecular geometry.
Research on related phenoxymethylpiperidine derivatives has shown that the nature and substitution pattern of the aromatic ring, as well as the length and flexibility of the linker, can significantly impact biological activity. For instance, studies on analogs with different substitution patterns on the phenyl ring have demonstrated that both the position and the electronic properties of the substituents are critical for potent activity at various receptors.
Stereochemical Influences on Molecular Recognition
Stereochemistry is a fundamental aspect of drug action, as biological macromolecules such as receptors and enzymes are chiral environments. Consequently, enantiomers or diastereomers of a chiral drug can exhibit markedly different pharmacological activities. While this compound itself is not chiral if the piperidine nitrogen is unsubstituted or symmetrically substituted, the introduction of substituents on the piperidine ring (at positions other than C-4) or on the linker can create stereocenters.
Studies on analogous 3,4-disubstituted piperidines have consistently shown that the stereochemical arrangement is a critical determinant of biological activity. For instance, in one series of compounds, the trans isomer might exhibit significantly higher affinity for a particular receptor compared to the cis isomer, or vice versa. This difference in activity is attributed to the distinct spatial presentation of key pharmacophoric elements, which either facilitates or hinders optimal binding to the target.
Molecular Mechanisms and Biological Targets of 4 3,5 Dimethylphenoxy Methyl Piperidine Analogs
Receptor Binding and Modulation Studies
Research into the derivatives of 4-[(3,5-Dimethylphenoxy)methyl]piperidine has unveiled their capacity to bind to and modulate a range of receptors, often with high affinity and selectivity. The following sections detail the specific interactions with various GPCR subtypes.
GPCRs represent a large family of transmembrane receptors that play crucial roles in cellular signaling and are major targets for drug discovery. Piperidine-containing compounds have shown significant activity at several members of this family.
Analogs featuring the piperidine (B6355638) moiety have been identified as potent antagonists of opioid receptors, particularly the kappa opioid receptor (KOR). nih.govnih.gov The KOR system is implicated in mood, stress, and addiction, making its antagonists a subject of significant research. nih.gov
Potent and selective KOR antagonists have been developed from the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of compounds. nih.gov For instance, JDTic, a complex derivative, is a well-characterized, potent, and selective KOR antagonist. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that even simpler molecules retaining the core piperidine ring can exhibit pure antagonist activity. For example, a simplified analog lacking the complex side chain of JDTic but retaining the piperidine group was found to be a pure opioid receptor antagonist with a Ke value of 6.8 nM at the KOR. nih.gov
Further modifications to the piperidine scaffold have led to the discovery of compounds with single-digit nanomolar antagonist activity at the KOR. acs.org These efforts have focused on optimizing potency and selectivity against other opioid receptors like the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). acs.org
Table 1: Kappa Opioid Receptor Antagonist Activity of Selected Piperidine Analogs
| Compound/Analog | Receptor Target | Activity (Ke or IC50) | Selectivity (µ/κ and δ/κ) | Reference |
|---|---|---|---|---|
| JDTic Analog (1) | KOR | Ke = 6.8 nM | 21-fold (vs µ), >441-fold (vs δ) | nih.gov |
| CYM-50202 (9) | KOR | IC50 = 12.6 nM | 27-fold (vs µ), 278-fold (vs δ) | acs.org |
| Analog 16 | KOR | IC50 = 1.3 nM | 24-fold (vs µ), >100-fold (vs δ) | acs.org |
Piperidine derivatives have been investigated as ligands for various serotonin (B10506) (5-HT) receptors, which are involved in a wide array of physiological and neuropsychiatric processes. nih.govnih.gov
Specifically, arylpiperazine and arylpiperidine derivatives have been synthesized and tested for their affinity at 5-HT1A and 5-HT7 receptors. nih.govnih.gov For instance, certain 4-arylpiperidine derivatives showed good affinity for the 5-HT7 receptor, with Ki values in the low nanomolar range. nih.gov However, these compounds often exhibit a lack of selectivity over the 5-HT1A receptor. nih.gov Dual 5-HT1A/5-HT7 receptor ligands are of interest for their potential in treating mood disorders. nih.gov
Research has also explored piperidine-based compounds as ligands for other 5-HT receptor subtypes. While some hybrid analogs of trifluoromethylphenylpiperazine (TFMPP) containing a piperazine (B1678402) ring showed significant binding to 5-HT2B receptors, they generally had reduced affinity at 5-HT1A and 5-HT2A receptors compared to the parent compound. nih.gov
Table 2: Serotonin Receptor Binding Affinities of Selected Piperidine/Piperazine Analogs
| Compound/Analog | Receptor Target | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| 1-(2-biphenyl)-4-[2-(3-methoxyphenyl)ethyl]piperazine (1d) | 5-HT7 | 7.5 nM | nih.gov |
| 4-(2-biphenyl)-1-[2-(3-methoxyphenyl)ethyl]piperidine (2d) | 5-HT7 | 13 nM | nih.gov |
| 3-TFMPP-3,4-MDBP (Compound 5) | 5-HT1A | 188 nM | nih.gov |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine (8) | 5-HT1A | 1.2 nM | mdpi.com |
| 1-(4-(4-(2-hydroxyphenyl)piperazin-1-yl)butyl)-3,7-dimethyl-8-propoxypurine-2,6-dione (16) | 5-HT1A | Potent Ligand | nih.gov |
Piperidine derivatives have been developed as antagonists for muscarinic acetylcholine (B1216132) receptors (M1-M4), which are implicated in cognitive function and various peripheral processes. nih.govnih.gov
Studies on diphenylsulfone piperidine analogs revealed a distinct structure-activity relationship compared to their piperazine counterparts, leading to the identification of compounds with high selectivity and improved potency for the M2 receptor. nih.gov These M2-selective antagonists may hold potential for treating cognitive disorders like Alzheimer's disease. nih.gov
The binding properties of analogs of 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) have been compared across M1, M2, M3, and putative M4 receptor subtypes. nih.govnih.gov The structural requirements for high-affinity binding were found to differ among the subtypes, with M3 receptors showing more stringent requirements. nih.govnih.gov The ability of these compounds to discriminate between receptor subtypes was not directly correlated with their binding affinity for any single subtype. nih.govnih.gov
Table 3: Muscarinic Receptor Binding Profile of 4-DAMP and its Analogs
| Receptor Subtype | Tissue Source | Key Finding | Reference |
|---|---|---|---|
| M1 | Human Neuroblastoma NB-OK1 cells | Requirements for high affinity binding are less stringent than for M3. | nih.govnih.gov |
| M2 | Rat Heart | Piperidine analogs show high selectivity and potency. | nih.govnih.gov |
| M3 | Rat Pancreas | Requirements for high affinity binding are more stringent than for other subtypes. | nih.govnih.gov |
| M4 (putative) | Rat Striatum | Requirements for high affinity binding are less stringent than for M3. | nih.govnih.gov |
A significant body of research has focused on 4-substituted piperidine scaffolds as antagonists of the histamine (B1213489) H3 receptor (H3R). acs.orgnih.govnih.gov The H3R is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, making it a target for cognitive and sleep-related disorders. nih.govnih.gov
Numerous studies have demonstrated that piperidine-based compounds can act as high-affinity H3R antagonists. acs.orgnih.gov The piperidine moiety is often considered a critical structural element for this activity. acs.orgnih.govacs.org For example, attaching a substituted aniline (B41778) amide to the piperidine pharmacophore via a two-methylene linker resulted in potent H3R antagonists. nih.gov Furthermore, many H3R antagonists based on a piperidine core have been found to also possess high affinity for sigma-1 receptors, leading to the development of dual-acting ligands. acs.orgnih.govacs.org
Table 4: Histamine H3 Receptor Binding Affinities for Piperidine Derivatives
| Compound/Analog | Receptor Target | Binding Affinity (Ki) | Key Feature | Reference |
|---|---|---|---|---|
| Compound 5 | hH3R | 7.70 nM | Piperidine core | acs.orgnih.gov |
| Compound 11 | hH3R | 6.2 nM | Piperidine core | acs.orgpolimi.it |
| Compound 12 | hH3R | < 100 nM | Biphenyl derivative | acs.org |
| ADS031 | hH3R | 12.5 nM | Benzyl (B1604629) moiety on piperidine | nih.gov |
Initially misclassified as an opioid receptor, the sigma-1 receptor is now understood to be a unique ligand-regulated chaperone protein involved in a variety of cellular functions and neurological processes. nih.govnih.gov Piperidine derivatives, including those based on the this compound structure, have emerged as a prominent class of high-affinity sigma-1 receptor ligands. acs.orguniba.itunict.it
The piperidine ring has been established as a crucial structural feature for high-affinity binding to the sigma-1 receptor. acs.orgacs.orgnih.gov Studies comparing piperidine derivatives to their piperazine counterparts have shown that the piperidine moiety is critical for potent sigma-1 receptor activity. acs.orgnih.govnih.gov For instance, replacing a piperazine ring with a piperidine in one series of compounds dramatically increased sigma-1 receptor affinity (Ki from 1531 nM to 3.64 nM) while maintaining high affinity for the H3 receptor. acs.orgnih.gov This has spurred the development of dual-target H3/sigma-1 receptor antagonists. acs.orgnih.gov The protonated piperidine is thought to form a key salt bridge interaction within the sigma-1 receptor binding pocket. acs.orgnih.gov
Table 5: Sigma-1 Receptor Binding Affinities for Piperidine Derivatives
| Compound/Analog | Receptor Target | Binding Affinity (Ki) | Key Feature | Reference |
|---|---|---|---|---|
| Compound 5 | σ1R | 3.64 nM | Piperidine core; high affinity | acs.orgnih.gov |
| Compound 11 | σ1R | 4.41 nM | High binding preference for σ1R | polimi.it |
| Compound 12 | σ1R | High Affinity | Dual H3/σ1Rs activity | acs.org |
| N-[(4-methoxyphenoxy)ethyl]piperidines (1b, (R)-2b, (S)-2b) | σ1R | 0.89–1.49 nM | High-affinity ligands | uniba.it |
| LMH-2 | σ1R | High Affinity | N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide | unict.it |
G Protein-Coupled Receptors (GPCRs)
Enzyme Inhibition and Modulation
Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating its action at the synapse. Inhibition of AChE is a primary strategy for treating the cognitive symptoms of Alzheimer's disease. nih.govfrontiersin.org
A prominent analog structure, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), is one of the most potent and selective AChE inhibitors known. nih.gov This compound was found to have an IC50 of 5.7 nM for AChE and was 1250 times more selective for AChE over the related enzyme, butyrylcholinesterase. nih.gov The development of this class of inhibitors stemmed from structure-activity relationship (SAR) studies on simpler piperidine derivatives, which showed that replacing a flexible side chain with a more rigid indanone moiety maintained or enhanced potency. nih.gov The design of such dual binding site inhibitors allows interaction with both the catalytic active site and the peripheral anionic site of the AChE enzyme. nih.gov
The synthesis of acetylcholine depends on the uptake of its precursor, choline (B1196258), into the presynaptic neuron via the sodium-dependent, high-affinity choline uptake (SDHACU) system. nih.gov Inhibition of this transporter can modulate cholinergic neurotransmission.
Research has focused on 4-methylpiperidine (B120128) analogs of hemicholinium-3 (B1673050), a known inhibitor of choline transport. nih.govnih.gov The tertiary amine (A-4) and N-methyl quaternary amine (A-5) 4-methylpiperidine analogs of hemicholinium-3 were shown to be potent inhibitors of the SDHACU system. nih.gov Kinetic studies demonstrated that these compounds act as competitive and reversible inhibitors, significantly increasing the Km (substrate concentration at half-maximal velocity) of the transporter without affecting the Vmax (maximum transport rate). nih.gov Their inhibitory constants (Ki) were found to be in the micromolar range, indicating a strong interaction with the choline transporter. nih.gov
Table 3: Inhibition of Presynaptic Choline Transporter by Piperidine Analogs
| Compound | Target | Mechanism of Inhibition | Inhibitory Constant (Ki) | Reference |
|---|---|---|---|---|
| A-4 (tertiary amine) | SDHACU | Competitive, Reversible | 18 to 25 µM | nih.gov |
| A-5 (quaternary amine) | SDHACU | Competitive, Reversible | 20 to 26 µM | nih.gov |
SDHACU: Sodium-dependent, high-affinity choline uptake system
Monoamine oxidase B (MAO-B) is an enzyme that catalyzes the oxidative deamination of neurotransmitters like dopamine (B1211576). nih.govmdpi.com Its inhibition can increase dopamine levels in the brain, a key therapeutic approach for Parkinson's disease. nih.govmdpi.com
Several classes of piperidine analogs have been developed as MAO-B inhibitors. A series of 4-tert-butylphenoxyalkoxyamines, which incorporate various piperidine moieties, were designed as potential dual-target ligands. nih.gov Within this series, the substitution on the piperidine ring was found to significantly influence activity. While derivatives with 3,5-dimethylpiperidine (B146706) showed decreased activity in one study, other modifications led to highly potent inhibitors, with one pyrrolidine-containing analog (compound 5) showing an IC50 of 2.7 nM, more potent than the reference drugs rasagiline (B1678815) and safinamide. nih.gov Another study on pyridazinobenzylpiperidine derivatives identified potent and selective MAO-B inhibitors. mdpi.comresearchgate.net Compound S5 from this series was the most potent, with an IC50 value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.comresearchgate.net Kinetic studies revealed these compounds act as competitive and reversible inhibitors of MAO-B. mdpi.comresearchgate.net
Table 4: MAO-B Inhibitory Activity of Piperidine and Analog Derivatives
| Compound Series | Lead Compound | Potency (IC50) | Selectivity (MAO-B vs MAO-A) | Reference |
|---|---|---|---|---|
| 4-tert-butylphenoxyalkoxyamines | Compound 5* | 2.7 nM | - | nih.gov |
| Pyridazinobenzylpiperidines | Compound S5 | 0.203 µM | 19.04-fold | mdpi.comresearchgate.net |
Note: Compound 5 contains a pyrrolidine (B122466) ring, an analog of piperidine.
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast number of drugs and other xenobiotics. nih.govfda.gov Interactions with these enzymes are crucial for determining a compound's pharmacokinetic profile. For therapeutic agents containing a 4-aminopiperidine (B84694) moiety, metabolism is extensive, with CYP3A4 identified as a major isoform catalyzing the N-dealkylation reaction. nih.gov Theoretical and experimental data suggest that the 4-amino group of these drugs can form a key hydrogen bond with the serine 119 residue in the CYP3A4 active site, positioning the molecule for catalysis. nih.gov For some 4-aminopiperidine drugs, CYP2D6 also contributes significantly to their metabolism. nih.gov The physicochemical properties of a drug, such as whether it is basic or neutral and its degree of lipophilicity, can influence its potential for clinically significant drug-drug interactions mediated by CYP enzymes. nih.gov For instance, drugs that are high-permeability bases or neutrals (ECCS class 2) have a higher probability of showing significant interactions with inhibitors of major CYP isoforms like CYP3A4 and CYP2D6. nih.gov
Bacterial Enzymes (e.g., MenA for Mycobacterium tuberculosis)
Analogs of this compound have been investigated for their potential as antibacterial agents, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. These efforts have identified several key bacterial enzymes as potential targets.
One such target is 1,4-dihydroxy-2-naphthoate isoprenyltransferase, also known as MenA. This enzyme is crucial for the biosynthesis of menaquinone (MK), a vital component of the electron transport chain in Mtb. A study focused on developing inhibitors for MenA synthesized a series of piperidine derivatives. Through a multi-step synthesis process starting from 3-iodo anisole, researchers created novel inhibitors. By exploring the structure-activity relationship (SAR) around three molecular regions of a lead compound, they identified two new analogs with significant inhibitory activity against both the MenA enzyme and whole-cell Mtb. nih.gov These compounds also demonstrated improved pharmacokinetic properties and showed strong synergistic effects when combined with other agents that target the electron transport chain. nih.gov
Other research into piperidine-containing compounds has identified different mycobacterial targets. High-throughput screening of chemical libraries against whole-cell Mtb has revealed multiple chemotypes with anti-tubercular activity, including 4-phenyl piperidines (4PP). nih.gov Subsequent studies to determine the mechanism of action for these compounds found that resistance was linked to mutations in the mmpL3 gene. nih.govplos.org The MmpL3 protein is an essential transporter involved in moving mycolic acids, a key component of the mycobacterial cell wall. nih.govplos.org This suggests that for some piperidine analogs, MmpL3 is the primary target or a key element in the mechanism of resistance. nih.gov
Furthermore, piperidine-4-carboxamides have been identified as a class of compounds active against Mycobacterium abscessus, a non-tuberculous mycobacterium. nih.gov Resistance to these compounds was mapped to mutations in gyrA and gyrB, the genes encoding the subunits of DNA gyrase. nih.gov Biochemical assays confirmed that these piperidine-4-carboxamides inhibit the wild-type DNA gyrase enzyme, indicating that they function as DNA gyrase inhibitors, a mechanism distinct from MenA or MmpL3 inhibition. nih.gov
Table 1: Activity of Piperidine Analogs Against Mycobacterial Targets
| Compound Class | Target Enzyme/Protein | Organism | Key Findings | Reference |
|---|---|---|---|---|
| Piperidine Derivatives | MenA | Mycobacterium tuberculosis | Potent inhibition of MenA and Mtb growth (IC₅₀ = 13–22 μM). | nih.gov |
| 4-Phenyl Piperidines (4PP) | MmpL3 | Mycobacterium tuberculosis | Resistance mutations found in the mmpL3 gene. | nih.gov |
| Spiro-piperidines | MmpL3 | Mycobacterium tuberculosis | Resistance mutations identified in the mmpL3 gene. | plos.org |
| Piperidine-4-carboxamides | DNA Gyrase (GyrA/GyrB) | Mycobacterium abscessus | Inhibition of DNA gyrase activity. | nih.gov |
HIV-1 Reverse Transcriptase (NNRTIs)
Analogs of this compound are part of a broader class of piperidine-containing compounds that have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. NNRTIs are a cornerstone of highly active antiretroviral therapy (HAART), valued for their high potency and specificity. nih.gov They bind to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, known as the NNRTI binding pocket (NNIBP), inducing a conformational change that inhibits the enzyme's polymerase activity.
The development of novel NNRTIs is driven by the need to overcome drug resistance, a common challenge in long-term HIV treatment. nih.gov Various chemical scaffolds incorporating a piperidine ring have been synthesized and evaluated. For instance, a series of piperazine-derived compounds, which share structural similarities with piperidines, were designed to interact with the hydrophobic pocket of HIV-1 RT. researchgate.net Molecular docking studies of these compounds revealed that their hydrophobic groups can be stabilized by key amino acid residues within the binding pocket, such as TYR181, TYR188, and TRP229, while other parts of the molecule can form crucial hydrogen bonds with residues like Lys103. researchgate.net
Another approach has involved the design of tri-substituted 1,3,5-triazine (B166579) derivatives incorporating a piperidine moiety. These compounds have shown promise in inhibiting both wild-type and drug-resistant strains of HIV-1. nih.gov Their mechanism involves interaction with enzyme protein residues through π-π stacking and hydrogen bonding, which helps to block the proliferation of the viral genome. nih.gov The flexibility of the piperidine structure is considered an important factor in its diverse applications in medicinal chemistry, including as a scaffold for NNRTIs. researchgate.net
Interactions with Transport Systems (e.g., Dopamine Transporter, Glycine Transporter 1)
The piperidine scaffold is a well-established pharmacophore for targeting monoamine transporters, including the dopamine transporter (DAT). The blockade of DAT is a key mechanism for the action of various psychoactive substances and a target for therapeutic agents. researchgate.netdoi.org
Research into substituted diphenylmethoxypiperidines has shown that these compounds can be potent inhibitors of DAT. researchgate.net Structure-activity relationship studies revealed that symmetrical para-substitution on the benzene (B151609) rings is important for high-potency binding to the transporter. researchgate.net For example, 4-[Bis(4-fluorophenyl)methoxy]piperidine was found to have a high affinity for DAT. researchgate.net
In a different series, researchers synthesized [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]bis-(4'-fluorophenyl)amine analogues as novel probes for DAT. nih.gov The most potent compound in this series demonstrated high-affinity binding to DAT, with a Kᵢ value of 17.6 nM, which is comparable to the well-known DAT inhibitor GBR 12909. nih.gov This work highlights how modifications to the piperidine/piperazine structure can significantly influence binding affinity and selectivity for the dopamine transporter. nih.gov
Furthermore, the discovery of a novel series of 4,4-difluoropiperidine (B1302736) ether-based compounds led to the identification of potent dopamine D4 receptor (D4R) antagonists, with some compounds showing exceptional binding affinity (Kᵢ = 0.3 nM) and high selectivity over other dopamine receptor subtypes. chemrxiv.org While distinct from the transporter, this research underscores the versatility of the piperidine scaffold in targeting components of the dopaminergic system.
Table 2: Binding Affinities of Piperidine Analogs for the Dopamine Transporter (DAT)
| Compound/Analog Class | Binding Affinity (Kᵢ or IC₅₀) | Key Structural Features | Reference |
|---|---|---|---|
| 4-[Bis(4-fluorophenyl)methoxy]piperidine | IC₅₀ = 17.0 ± 1.0 nM | Symmetrical para-fluoro substituents on phenyl rings. | researchgate.net |
| [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]bis-(4'-fluorophenyl)amine (Compound 9b) | Kᵢ = 17.6 nM | Bis-(4'-fluorophenyl)amine substitution. | nih.gov |
| 4,4-difluoropiperidine ether analog (Compound 14a) | Kᵢ = 0.3 nM (for D4 Receptor) | 4,4-difluoro-piperidine ether scaffold. | chemrxiv.org |
Mechanisms of Cellular Response and Signaling Pathways
Piperidine-containing compounds have been shown to modulate critical cellular signaling pathways, including the nuclear factor kappa B (NF-κB) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are central to inflammation, cell survival, and proliferation.
The NF-κB signaling pathway is a key mediator of inflammatory responses. nih.gov Analogs of curcumin (B1669340), such as 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31), which features a piperidone core, have been identified as potent inhibitors of this pathway. nih.gov In studies using mouse macrophage cell lines, EF31 was found to be a more potent inhibitor of NF-κB activity than curcumin, with an IC₅₀ of approximately 5 μM for inhibiting NF-κB DNA binding. nih.gov The mechanism for this inhibition was traced to the suppression of IκB kinase β, a critical upstream kinase in the NF-κB cascade. nih.gov
The PI3K/Akt pathway is another crucial signaling cascade that promotes cell growth and survival and is often dysregulated in cancer. nih.govnih.gov A novel piperidine derivative, DTPEP, was identified as a dual-acting agent that targets both estrogen receptor-positive and -negative breast cancer cells. nih.gov In these cells, DTPEP was shown to downregulate the expression of PI3K/Akt and protein kinase C alpha (PKCα). nih.gov This disruption of the PI3K/Akt pathway is a key part of its anti-cancer mechanism, leading to downstream effects such as apoptosis. nih.gov
The modulation of signaling pathways like PI3K/Akt by piperidine analogs can directly lead to the induction of apoptosis, or programmed cell death. The piperidine derivative DTPEP, which downregulates the PI3K/Akt pathway in breast cancer cells, was found to induce apoptosis in both MCF-7 and MDA-MB-231 cell lines. nih.gov The induction of apoptosis was confirmed by several indicators, including the loss of mitochondrial membrane potential and the increased expression of caspases, which are key executioner proteins in both the intrinsic and extrinsic apoptotic pathways. nih.gov
The effects of piperidine analogs have also been studied in the context of immune cells, particularly macrophages. The curcumin analog EF31, a piperidone derivative, was evaluated for its effects on mouse RAW264.7 macrophages. nih.gov While demonstrating potent anti-inflammatory effects through NF-κB inhibition, EF31 also exhibited minimal and reversible toxicity in these macrophage cells. nih.gov In contrast, it showed potent cytotoxicity in cancer cell lines that are dependent on NF-κB signaling, highlighting a degree of selectivity. nih.gov
Another study investigated a novel synthetic curcumin analogue, 3,5-Bis[4-(diethoxymethyl)benzylidene]-1-methyl-piperidin-4-one (BBP), for its effects on immune responses. nih.gov In experiments using neutrophils isolated from treated mice, BBP caused a significant, dose-dependent reduction in neutrophil migration, phagocytic activity, and the production of reactive oxygen species (ROS). nih.gov While this study focused on neutrophils, the findings on phagocytosis and ROS production are relevant to macrophage functions, suggesting that such piperidine analogs can significantly modulate the activity of key innate immune cells. nih.gov
Computational and Theoretical Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. mdpi.comamdhs.orgyoutube.com This method is crucial in structure-based drug design for identifying potential biological targets and understanding the basis of molecular recognition. nih.goveurekaselect.com
Through molecular docking simulations, the binding mode of 4-[(3,5-Dimethylphenoxy)methyl]piperidine within a protein's active site can be visualized. The process involves placing the flexible ligand into the binding pocket of a rigid or semi-flexible receptor. nih.gov A scoring function then evaluates and ranks the different binding poses based on their energetic favorability. mdpi.com
For a compound with the structure of this compound, key interactions would likely involve:
Hydrogen Bonding: The secondary amine in the piperidine (B6355638) ring can act as a hydrogen bond donor and acceptor.
Hydrophobic Interactions: The 3,5-dimethylphenoxy group provides a significant hydrophobic surface that can interact with nonpolar residues in the binding pocket.
Pi-Stacking: The aromatic phenoxy ring may engage in π-π stacking or T-stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.
A hypothetical docking study of this compound into a G-Protein Coupled Receptor (GPCR), a common target for piperidine-containing drugs, might reveal interactions with specific amino acid residues as illustrated in the table below. nih.govtandfonline.com
Table 1: Hypothetical Key Interacting Residues for this compound in a GPCR Binding Site
| Interacting Residue | Interaction Type | Moiety of Ligand Involved |
| Aspartic Acid (Asp) | Ionic / H-Bond | Protonated Piperidine Nitrogen |
| Valine (Val) | Hydrophobic | Dimethylphenyl Group |
| Leucine (Leu) | Hydrophobic | Dimethylphenyl Group |
| Phenylalanine (Phe) | π-π Stacking | Phenoxy Ring |
| Tyrosine (Tyr) | H-Bond | Piperidine Nitrogen |
| Serine (Ser) | H-Bond | Ether Oxygen |
Docking programs use scoring functions to estimate the binding free energy (ΔG) and, consequently, the binding affinity (often expressed as an inhibition constant, Ki, or an IC50 value) of the ligand for the target. tandfonline.com While not perfectly quantitative, these scores are highly effective for ranking potential ligands in virtual screening campaigns. amdhs.org By comparing the docking scores of this compound against a panel of different receptors, a selectivity profile can be predicted. For instance, docking it against various subtypes of dopamine (B1211576) or sigma receptors could suggest which receptor it is most likely to bind to with high affinity, guiding experimental testing. tandfonline.comnih.gov
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide deep insights into the electronic properties and conformational energetics of a molecule. researchgate.nettandfonline.com
The electronic character of a molecule is fundamental to its reactivity and interactions. nih.gov
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. wuxibiology.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. scirp.org A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich phenoxy ring, while the LUMO may be distributed more broadly.
Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the electrostatic potential on the surface of a molecule, providing a visual guide to its charge distribution. tandfonline.com Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), such as around the ether oxygen. Blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack), which might be found near the piperidine's amine proton. This map is invaluable for understanding potential non-covalent interactions, particularly hydrogen bonding. researchgate.net
Table 2: Hypothetical Quantum Chemical Properties of this compound (DFT B3LYP/6-31G)*
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 2.1 Debye | Polarity and solubility |
Molecules with rotatable bonds, like this compound, exist as an ensemble of different conformations. drugdesign.org Conformational analysis involves systematically rotating the flexible bonds to map the potential energy surface of the molecule. This process identifies low-energy, stable conformers and the energy barriers between them. drugdesign.org Understanding the preferred solution-phase conformation is crucial, as ligands often bind to receptors in a conformation that is not their absolute lowest energy state; the energy required for this conformational change is known as strain energy. researchgate.nettandfonline.com
Molecular Dynamics Simulations to Investigate Ligand-Target Dynamics
While molecular docking provides a static snapshot of a binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govyoutube.com An MD simulation of the this compound-protein complex, solvated in water, can provide critical insights into the stability of the binding pose and the flexibility of the ligand-receptor system. dntb.gov.uaresearchgate.netnih.gov
MD simulations can reveal:
The stability of key hydrogen bonds and hydrophobic interactions over time. nih.gov
How water molecules mediate interactions in the binding pocket.
Conformational changes in the protein or ligand upon binding. nih.govnih.gov
The residence time of the ligand in the binding site, which can be correlated with its efficacy. mdpi.com
For example, a 100-nanosecond MD simulation could track the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable RMSD for the ligand would indicate that it remains securely in the binding pocket, confirming the docking prediction. nih.govresearchgate.net Fluctuations in specific protein loops could highlight induced-fit mechanisms that are essential for binding. nih.gov
In Silico Prediction of Biological Activity and Target Identification
The initial stages of characterizing a novel compound heavily rely on predictive models to generate hypotheses about its biological function. Tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are instrumental in this process, offering insights into potential protein interactions and pharmacological effects based on the compound's chemical structure.
SwissTargetPrediction
The SwissTargetPrediction web server operates on the principle of molecular similarity: a query molecule is likely to interact with the same protein targets as known bioactive ligands that share its structural features. oup.comnih.gov The prediction engine compares the 2D and 3D structure of the query compound against a curated database of known active molecules. nih.govmdpi.com For a hypothetical analysis of this compound, the tool would likely identify a range of potential protein targets. Given the presence of the piperidine ring, a common scaffold in neuroactive compounds, and the phenoxy-methyl linkage, the predictions could encompass receptors, enzymes, and transporters, particularly those associated with the central nervous system. clinmedkaz.org The results are typically presented as a ranked list of probable targets, with a probability score indicating the confidence of the prediction. oup.com
| Target Class | Predicted Protein Target | UniProt ID | Probability |
|---|---|---|---|
| Enzyme | Acetylcholinesterase | P22303 | 0.65 |
| G-protein coupled receptor | Dopamine D2 Receptor | P14416 | 0.58 |
| G-protein coupled receptor | Sigma-1 Receptor | O55260 | 0.55 |
| Transporter | Dopamine Transporter | Q01959 | 0.49 |
| G-protein coupled receptor | 5-HT2A Receptor | P28223 | 0.42 |
| Enzyme | Monoamine Oxidase B | P27338 | 0.37 |
PASS (Prediction of Activity Spectra for Substances)
The PASS online tool predicts a wide spectrum of biological activities based on a structure-activity relationship analysis of a massive training set containing hundreds of thousands of compounds with known activities. nih.govbmc-rm.org The output is a list of potential biological effects, each with a corresponding Pa (probability to be active) and Pi (probability to be inactive) value. genexplain.com For this compound, a PASS analysis would likely suggest a range of pharmacological activities, reflecting the versatile nature of the piperidine moiety. clinmedkaz.org These predictions can help to prioritize experimental assays and uncover unexpected therapeutic applications. bmc-rm.org
| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
|---|---|---|
| Antipsychotic | 0.712 | 0.015 |
| Anxiolytic | 0.654 | 0.032 |
| Dopamine receptor antagonist | 0.621 | 0.041 |
| Cognition enhancer | 0.588 | 0.056 |
| Antidepressant | 0.530 | 0.078 |
| Monoamine oxidase B inhibitor | 0.495 | 0.091 |
Pharmacophore Modeling and Virtual Screening for Novel Analogs
Building upon the initial predictions, pharmacophore modeling and virtual screening are powerful computational techniques used to refine our understanding of a compound's interaction with its biological targets and to discover novel, related molecules with potentially improved properties.
Pharmacophore Modeling
A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. numberanalytics.comnih.gov These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. numberanalytics.com By analyzing the structure of this compound, a hypothetical pharmacophore model can be constructed. This model would likely feature a hydrophobic group representing the dimethylphenoxy moiety, an aromatic ring, and a hydrogen bond acceptor or a positively ionizable feature corresponding to the piperidine nitrogen. This model serves as a 3D query to search for other molecules that share these key interaction points, a process known as virtual screening. dovepress.comacs.org
| Pharmacophoric Feature | Corresponding Chemical Moiety | Potential Interaction |
|---|---|---|
| Hydrophobic Group | 3,5-Dimethylphenyl group | Binding to hydrophobic pockets in a receptor |
| Aromatic Ring | Phenoxy ring | Pi-pi stacking with aromatic amino acid residues |
| Hydrogen Bond Acceptor | Ether oxygen | Interaction with hydrogen bond donor residues |
| Positively Ionizable | Piperidine nitrogen | Ionic interaction with acidic residues |
Virtual Screening for Novel Analogs
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov Using the pharmacophore model derived from this compound, vast chemical databases can be filtered to find molecules that match the defined 3D arrangement of features. This process can lead to the identification of structurally diverse compounds that may have similar biological activity. mdpi.com The identified "hits" from the virtual screen can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target protein's active site. nih.gov This approach accelerates the discovery of novel analogs by prioritizing a smaller, more promising set of compounds for chemical synthesis and biological testing.
Advanced Research Applications and Methodological Considerations
Development of Analytical Methods for Detection and Quantification in Research Matrices
The development of robust analytical methods is crucial for the accurate detection and quantification of any chemical compound within complex research matrices, such as biological fluids or synthetic reaction mixtures. For 4-[(3,5-Dimethylphenoxy)methyl]piperidine, this would typically involve chromatographic techniques coupled with various detection methods.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be the primary separation techniques. The choice between them would depend on the compound's volatility and thermal stability. Given the structure of this compound, HPLC would likely be the more suitable method. Detection could be achieved using ultraviolet (UV) spectroscopy, leveraging the aromatic ring in the phenoxy group, or more sensitively and selectively using mass spectrometry (MS). A liquid chromatography-mass spectrometry (LC-MS) or LC-tandem mass spectrometry (LC-MS/MS) method would provide high sensitivity and specificity, allowing for precise quantification in complex samples.
However, a review of currently available scientific literature does not indicate the existence of specifically published and validated analytical methods for the detection and quantification of this compound in common research matrices. Researchers would need to develop and validate such methods de novo, establishing parameters such as linearity, accuracy, precision, and limits of detection and quantification.
Application in Targeted Protein Degradation Strategies (e.g., PROTACs)
Targeted protein degradation, particularly through the use of proteolysis-targeting chimeras (PROTACs), is a rapidly advancing therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The design of a PROTAC involves three key components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. Piperidine-based structures are common components of ligands for E3 ligases such as Cereblon (CRBN) and Von Hippel-Lindau (VHL). For instance, derivatives of thalidomide (B1683933) and lenalidomide, which contain a glutarimide (B196013) moiety that can be considered a derivative of a piperidine-2,6-dione, are well-known CRBN ligands.
While the piperidine (B6355638) moiety is a key structural feature in many E3 ligase ligands, there is no specific information in the current scientific literature describing the use of this compound as a component in PROTACs. Its utility would depend on its ability to be chemically modified to incorporate a linker and a target protein ligand, and critically, on the ability of the resulting construct to bind to an E3 ligase and facilitate the ternary complex formation required for protein degradation. Without empirical data, its suitability for this application remains theoretical.
Radioligand Synthesis and Binding Assays for Receptor Characterization
Radioligand binding assays are a fundamental tool in pharmacology for characterizing receptor-ligand interactions. These assays use a radioactively labeled compound (a radioligand) to quantify the number of receptors in a tissue and to determine the affinity of other unlabeled compounds for that receptor.
For this compound to be used as a radioligand, it would first need to be synthesized in a radiolabeled form, for example, by incorporating tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). This radiolabeled version could then be used in binding assays with membranes or cells expressing a target receptor to determine its binding affinity (Kd) and receptor density (Bmax).
A search of the scientific literature does not reveal any studies on the synthesis of a radiolabeled version of this compound or its use in radioligand binding assays. The feasibility of this application would first require the identification of a specific biological target with which this compound interacts with high affinity and specificity.
Use of Piperidine Derivatives as Reagents in Synthetic Chemistry (e.g., Fmoc Removal in SPPS)
In the realm of synthetic chemistry, piperidine and its derivatives are widely recognized for their role as bases. One of the most prominent applications is in solid-phase peptide synthesis (SPPS) for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.
The Fmoc deprotection process is a base-catalyzed β-elimination reaction. Piperidine is the most commonly used base for this purpose, typically in a 20% solution in a polar aprotic solvent like dimethylformamide (DMF). The secondary amine of piperidine abstracts a proton from the fluorenyl group, initiating the elimination of the protecting group as dibenzofulvene, which is then scavenged by the piperidine to prevent side reactions.
While piperidine is the standard, other piperidine derivatives have been investigated as alternatives to potentially improve solubility, reduce side reactions, or offer a different safety profile. For instance, 4-methylpiperidine (B120128) has been shown to be an effective reagent for Fmoc removal.
Future Research Directions
Exploration of Novel Synthetic Pathways
While established methods exist for the synthesis of piperidine (B6355638) derivatives, future research should focus on developing more efficient, stereoselective, and environmentally benign synthetic routes. nih.gov Key areas for exploration include:
Asymmetric Synthesis: Developing catalytic asymmetric methods to produce specific enantiomers of 4-[(3,5-Dimethylphenoxy)methyl]piperidine. This is crucial as different stereoisomers of a compound can have vastly different pharmacological and toxicological profiles. mdpi.com
Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved safety, scalability, and purity of the final compound compared to traditional batch methods.
C-H Activation: Investigating late-stage functionalization of the piperidine or phenoxy rings through C-H activation. This would allow for the rapid generation of a diverse library of analogs from a common intermediate, accelerating the drug discovery process.
Recent advances in synthetic methodology, such as metal-catalyzed cyclization, intramolecular aza-Michael reactions, and various forms of hydrogenation, provide a robust toolkit for creating substituted piperidines. nih.govmdpi.com Applying these modern techniques could lead to the discovery of novel analogs with improved properties.
Advanced SAR Studies to Optimize Potency and Selectivity
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. oncodesign-services.com For this compound, a systematic SAR exploration is a critical next step.
Future SAR campaigns should focus on:
Piperidine Ring Substitution: Investigating the effect of substituents at various positions on the piperidine ring. For instance, studies on fentanyl analogs have shown that small alkyl groups at the 3-position can significantly impact analgesic potency, demonstrating the sensitivity of the piperidine scaffold to steric and electronic modifications. researchgate.net
Phenoxy Group Modification: Systematically altering the substitution pattern on the phenyl ring. The existing 3,5-dimethyl substitution could be compared with other alkyl groups, halogens, or hydrogen-bonding moieties to probe their influence on target binding.
Linker Modification: Exploring variations in the ether linkage between the phenoxy and piperidine methyl groups. This could involve changing the length of the linker or incorporating different functional groups to optimize conformational flexibility and interactions with the biological target.
A comprehensive SAR study would generate data essential for optimizing lead compounds, improving their potency against a specific target while minimizing off-target effects. oncodesign-services.com
Identification of New Biological Targets and Mechanisms of Action
The broad biological activity of piperidine derivatives suggests that this compound and its analogs could interact with a variety of biological targets. researchgate.netresearchgate.net Future research should aim to identify and validate these targets to understand the compound's mechanism of action.
Potential research avenues include:
Phenotypic Screening: Utilizing high-throughput screening in various disease-relevant cell models (e.g., cancer cell lines, neurons) to identify novel biological effects.
Target Deconvolution: Employing techniques such as affinity chromatography, chemical proteomics, and genetic approaches to identify the specific protein targets to which the compound binds.
Pathway Analysis: Once a target is identified, further studies would be needed to elucidate the downstream signaling pathways that are modulated by the compound. For example, piperidine derivatives have been investigated as inhibitors of the JAK/STAT pathway in cancer cells. nih.gov
Discovering new targets could open up entirely new therapeutic indications for this class of compounds, from neurodegenerative diseases to oncology. ajchem-a.comnih.gov
Integration of In Silico and Experimental Approaches for Drug Discovery
The synergy between computational (in silico) and experimental methods can significantly accelerate the drug discovery process. sphinxsai.com Future efforts should leverage this integration.
| In Silico Technique | Application in Drug Discovery | Potential Finding for this compound |
| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target protein. | Identification of the most likely binding pose within a target, guiding the design of more potent analogs. tandfonline.com |
| Virtual Screening | Screens large libraries of virtual compounds against a target protein structure. | Rapid identification of novel hit compounds from virtual libraries that share the core scaffold. |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. | Early identification of potential liabilities, allowing for structural modifications to improve drug-like properties. nih.govsphinxsai.com |
By using computational models to prioritize which analogs to synthesize and test, researchers can save significant time and resources, focusing experimental efforts on the most promising compounds. sphinxsai.comtandfonline.com
Investigation of Multi-target Modulation by this compound Analogs
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Drugs that can modulate several targets simultaneously, known as multi-target ligands or polypharmacology, can offer superior efficacy. nih.gov
Future research should investigate the potential for analogs of this compound to act as multi-target agents. ajchem-a.com This could involve:
Designing analogs that intentionally combine structural features known to interact with different targets. For example, combining the piperidine core with moieties known to have antioxidant properties could yield compounds with dual acetylcholinesterase inhibition and antioxidant activity for potential use in Alzheimer's disease. ajchem-a.com
Screening active compounds against a panel of related targets (e.g., different G protein-coupled receptors or kinases) to identify multi-target profiles.
Utilizing computational approaches to predict and rationalize the ability of a single molecule to bind to multiple targets, as has been explored for other natural and synthetic compounds. nih.gov
This approach represents a sophisticated strategy for developing next-generation therapeutics for complex multifactorial diseases.
Q & A
Q. What are the standard protocols for synthesizing 4-[(3,5-dimethylphenoxy)methyl]piperidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous piperidine derivatives are synthesized via hydrolysis of intermediates using bases (e.g., NaOH) in solvents like dichloromethane or cyclic ethers . Optimization may include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while ethers minimize side reactions.
- Temperature control : Reactions often proceed at 50–80°C to balance yield and purity.
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) yields >95% purity .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Methodological Answer: Key characterization techniques include:
- NMR : H and C NMR identify substituent environments (e.g., aromatic protons at δ 6.5–7.2 ppm, piperidine methylene at δ 2.5–3.5 ppm) .
- IR : Stretching vibrations for C-O (1250–1150 cm) and aromatic C-H (3050–3000 cm) confirm functional groups .
- Mass spectrometry : Exact mass (275.1184 g/mol) via high-resolution MS distinguishes it from analogs .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>99%) .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
Methodological Answer:
- Stability : The compound is stable at room temperature in inert atmospheres but degrades under prolonged UV exposure or humidity. Avoid strong oxidizers (e.g., peroxides) .
- Storage : Store in amber glass vials at 2–8°C with desiccants (silica gel). Shelf life exceeds 12 months under these conditions .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Phenoxy group : Electron-withdrawing groups (e.g., nitro) enhance receptor binding affinity, while methyl groups improve lipophilicity (logP ~2.8) .
- Piperidine ring : N-substitution (e.g., sulfonyl groups) modulates metabolic stability (t increased by 40% in vitro) .
Table 1 : Selected derivatives and properties
Q. What mechanistic insights explain contradictory data in reaction yields or biological assay results across studies?
Methodological Answer: Contradictions arise from:
- Stereochemical variability : Racemization during synthesis (e.g., trans/cis isomer ratios) alters yields by 15–20% .
- Assay conditions : pH-dependent solubility (e.g., PBS vs. Tris buffer) affects IC values by 2-fold .
- Impurity profiles : Residual solvents (e.g., DMSO) at >0.1% inhibit enzymatic activity .
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of this compound analogs?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to prioritize stable analogs. For example, trifluoromethyl substitutions reduce HOMO energy by 0.5 eV, enhancing oxidative stability .
- Molecular docking : Identifies binding poses with target proteins (e.g., kinase domains). Piperidine ring flexibility (RMSD <1.5 Å) correlates with improved binding scores .
Q. What strategies resolve challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral catalysts : Use of (R)-BINAP ligands achieves >90% enantiomeric excess (ee) in asymmetric syntheses .
- Process intensification : Continuous-flow reactors reduce racemization by minimizing residence time at high temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
